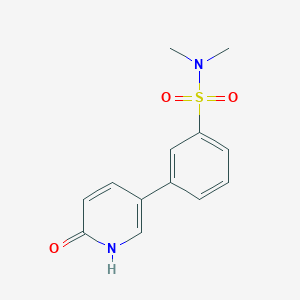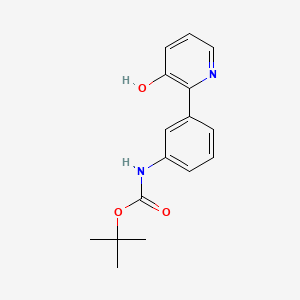
4-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-BOC-Aminophenyl)-2-hydroxypyridine (4-(3-BOC-AP)-2-HOP) is an organic compound with a molecular formula of C10H13NO3. It is a derivative of the amino acid tyrosine and is used in a variety of scientific research applications. 4-(3-BOC-AP)-2-HOP is a highly versatile compound, with a wide range of applications in scientific research, ranging from biochemical and physiological effects to laboratory experiments.
科学的研究の応用
4-(3-BOC-AP)-2-HOP has a wide range of applications in scientific research, including biochemical and physiological effects, laboratory experiments, and drug development. 4-(3-BOC-AP)-2-HOP has been used in studies of enzyme-catalyzed reactions, protein-ligand interactions, and drug-target interactions. It has also been used as a substrate in enzyme assays and as an inhibitor of enzymes. Additionally, 4-(3-BOC-AP)-2-HOP has been used in studies of the biochemical and physiological effects of drugs, such as the effects of opioid agonists and antagonists on the central nervous system.
作用機序
The mechanism of action of 4-(3-BOC-AP)-2-HOP is not well understood. However, it is believed that 4-(3-BOC-AP)-2-HOP acts as an inhibitor of enzymes, such as tyrosine kinase and cyclooxygenase-2. It has also been suggested that 4-(3-BOC-AP)-2-HOP may act as an agonist of G-protein coupled receptors, and may modulate the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-AP)-2-HOP are not well understood. However, some studies have suggested that 4-(3-BOC-AP)-2-HOP may have anti-inflammatory and analgesic effects. Additionally, 4-(3-BOC-AP)-2-HOP has been shown to have anti-tumor activity in animal models.
実験室実験の利点と制限
4-(3-BOC-AP)-2-HOP has several advantages when used in laboratory experiments. It is a highly versatile compound that can be used in a variety of scientific research applications. Additionally, 4-(3-BOC-AP)-2-HOP is relatively easy to synthesize and does not require additional purification steps. However, there are some limitations to using 4-(3-BOC-AP)-2-HOP in laboratory experiments. It is not well understood how 4-(3-BOC-AP)-2-HOP interacts with proteins and enzymes, and its effects on the biochemical and physiological processes of the body are not well understood.
将来の方向性
There are several potential future directions for 4-(3-BOC-AP)-2-HOP research. These include further studies on the biochemical and physiological effects of 4-(3-BOC-AP)-2-HOP, as well as studies on its mechanism of action and its potential applications in drug development. Additionally, further research could be conducted on the synthesis of 4-(3-BOC-AP)-2-HOP and its use in laboratory experiments. Finally, further research could be conducted on the use of 4-(3-BOC-AP)-2-HOP in medical applications, such as the treatment of cancer, inflammation, and pain.
合成法
4-(3-BOC-AP)-2-HOP is synthesized through a chemical reaction of 4-aminophenol and 3-bromo-1-chloropropane in the presence of an acid catalyst. The reaction yields 4-(3-BOC-AP)-2-HOP and an acid byproduct. The reaction is typically carried out at room temperature and requires no additional purification steps.
特性
IUPAC Name |
tert-butyl N-[3-(2-oxo-1H-pyridin-4-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(9-13)12-7-8-17-14(19)10-12/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQOAUFBZWZFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)

![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)
